N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dimethoxy-N-phenylbenzenesulfonamide
Overview
Description
N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dimethoxy-N-phenylbenzenesulfonamide is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group, an oxoethyl linker, and a benzenesulfonamide moiety with dimethoxy and phenyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dimethoxy-N-phenylbenzenesulfonamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with ethyl chloroacetate to form an intermediate, which is then cyclized with piperazine to yield 1-(3-chlorophenyl)piperazine.
Introduction of the Oxoethyl Linker: The piperazine derivative is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the oxoethyl linker.
Formation of the Benzenesulfonamide Moiety: The final step involves the reaction of the intermediate with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dimethoxy-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the benzenesulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted piperazines or sulfonamides.
Scientific Research Applications
N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dimethoxy-N-phenylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition.
Industry: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dimethoxy-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the benzenesulfonamide moiety are key functional groups that facilitate binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dimethoxy-N-phenylbenzenesulfonamide
- N-{2-[4-(3-bromophenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dimethoxy-N-phenylbenzenesulfonamide
Uniqueness
N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dimethoxy-N-phenylbenzenesulfonamide is unique due to the specific substitution pattern on the piperazine ring and the presence of both dimethoxy and phenyl groups on the benzenesulfonamide moiety. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxy-N-phenylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN3O5S/c1-34-24-12-11-23(18-25(24)35-2)36(32,33)30(21-8-4-3-5-9-21)19-26(31)29-15-13-28(14-16-29)22-10-6-7-20(27)17-22/h3-12,17-18H,13-16,19H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCQGMNAQANVRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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